molecular formula C23H22FN3O3 B11345674 7-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11345674
M. Wt: 407.4 g/mol
InChI Key: CWEQFIHRZZNPBM-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl and 4-fluorophenyl groups can be done through nucleophilic substitution reactions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, phenolic derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Amines: Compounds with similar fluorophenyl groups.

Uniqueness

    Structural Features: The combination of 2,4-dimethoxyphenyl and 4-fluorophenyl groups with the quinazolinone core is unique.

    Biological Activity: The specific substituents may confer unique biological properties, making it distinct from other quinazolinone derivatives.

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H22FN3O3/c1-13-22-19(27-23(25-13)26-16-6-4-15(24)5-7-16)10-14(11-20(22)28)18-9-8-17(29-2)12-21(18)30-3/h4-9,12,14H,10-11H2,1-3H3,(H,25,26,27)

InChI Key

CWEQFIHRZZNPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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